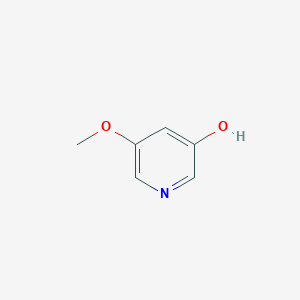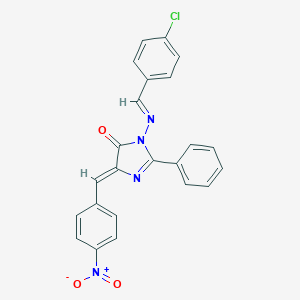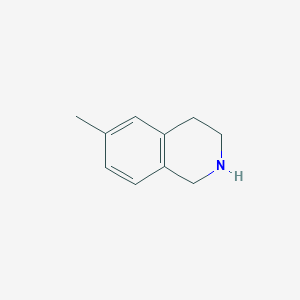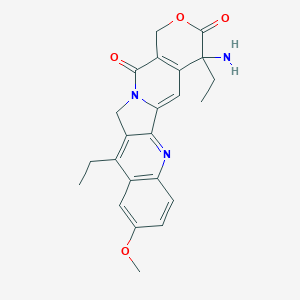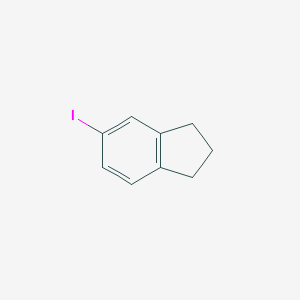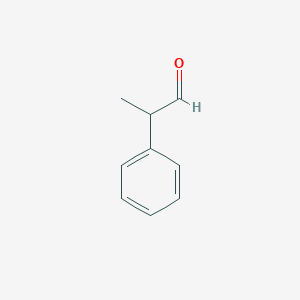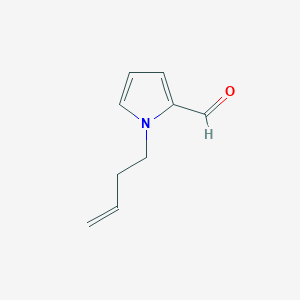
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Butenylpyrrole-2-carboxaldehyde and is a member of the pyrrole family of compounds. The unique chemical structure of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde makes it a valuable tool for researchers investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is based on its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and sensitive, making the compound an ideal tool for the detection of ROS in cells.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde are still being studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. The compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde in laboratory experiments is its high sensitivity and specificity for ROS detection. However, the compound is relatively expensive and requires specialized equipment for detection. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new fluorescent probes based on the chemical structure of the compound. Additionally, researchers are investigating the potential therapeutic applications of the compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is ongoing research into the synthesis and optimization of the compound, with the aim of improving its sensitivity and reducing its cost.
合成法
The synthesis of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-buten-1-ol with pyrrole-2-carboxaldehyde in the presence of a catalyst. This method has been extensively studied and optimized to produce high yields of the compound.
科学的研究の応用
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound is also used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
特性
CAS番号 |
135192-15-3 |
|---|---|
製品名 |
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde |
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChIキー |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
正規SMILES |
C=CCCN1C=CC=C1C=O |
同義語 |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
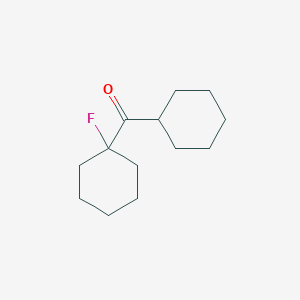
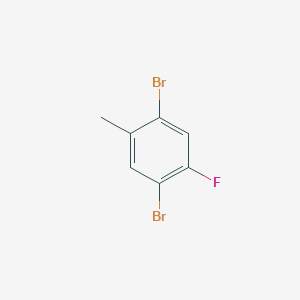
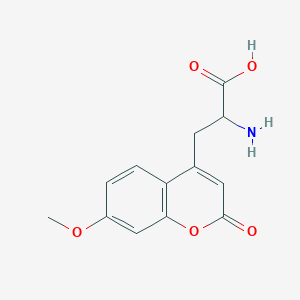
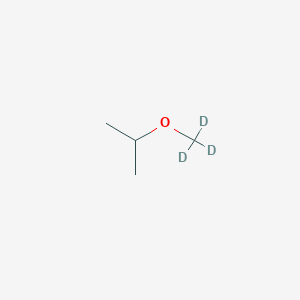
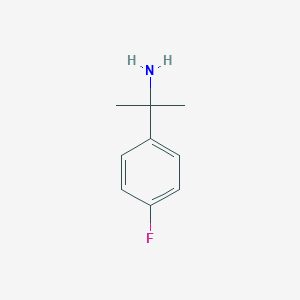
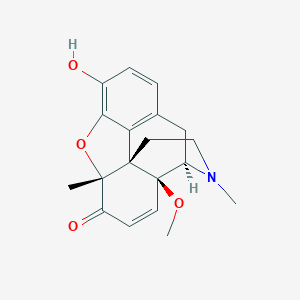
![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
